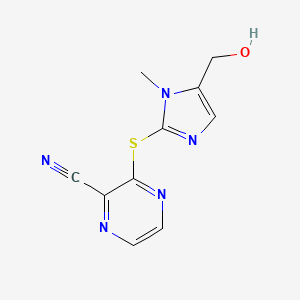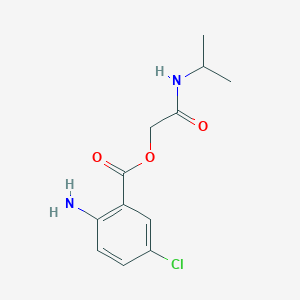
3-((5-(Hydroxymethyl)-1-methyl-1h-imidazol-2-yl)thio)pyrazine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((5-(Hydroxymethyl)-1-methyl-1h-imidazol-2-yl)thio)pyrazine-2-carbonitrile is a complex organic compound that features both imidazole and pyrazine rings. These heterocyclic structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in medicinal chemistry and other scientific fields.
Métodos De Preparación
The synthesis of 3-((5-(Hydroxymethyl)-1-methyl-1h-imidazol-2-yl)thio)pyrazine-2-carbonitrile typically involves multiple steps, starting with the preparation of the imidazole and pyrazine precursorsThe pyrazine ring is then synthesized separately and coupled with the imidazole derivative under specific conditions to form the final compound .
Industrial production methods for such compounds often involve optimizing these synthetic routes to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques .
Análisis De Reacciones Químicas
3-((5-(Hydroxymethyl)-1-methyl-1h-imidazol-2-yl)thio)pyrazine-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The thio group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like thiols and amines. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
3-((5-(Hydroxymethyl)-1-methyl-1h-imidazol-2-yl)thio)pyrazine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Mecanismo De Acción
The mechanism of action of 3-((5-(Hydroxymethyl)-1-methyl-1h-imidazol-2-yl)thio)pyrazine-2-carbonitrile involves its interaction with specific molecular targets in biological systems. The imidazole and pyrazine rings can bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparación Con Compuestos Similares
Similar compounds to 3-((5-(Hydroxymethyl)-1-methyl-1h-imidazol-2-yl)thio)pyrazine-2-carbonitrile include other imidazole and pyrazine derivatives. These compounds often share similar chemical properties and biological activities but can differ in their specific interactions and effects. For example:
Pyrazinecarbonitrile: Known for its use in the synthesis of nitrogen-doped carbon nanoparticles and as an intermediate in the production of pyrazinamide.
1-Phenyl-2-((5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one: Studied for its antibacterial and antifungal properties.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a diverse range of chemical reactions and biological interactions .
Propiedades
Fórmula molecular |
C10H9N5OS |
|---|---|
Peso molecular |
247.28 g/mol |
Nombre IUPAC |
3-[5-(hydroxymethyl)-1-methylimidazol-2-yl]sulfanylpyrazine-2-carbonitrile |
InChI |
InChI=1S/C10H9N5OS/c1-15-7(6-16)5-14-10(15)17-9-8(4-11)12-2-3-13-9/h2-3,5,16H,6H2,1H3 |
Clave InChI |
NPRUUMALNQRDBR-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CN=C1SC2=NC=CN=C2C#N)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[5,10,15,20-tetrakis(4-methoxyphenyl)porphyrinato(2-)-kappa~4~N~21~,N~22~,N~23~,N~24~]zinc](/img/structure/B14911258.png)

![4-[(15S)-10-(3-methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]-N-(3-methoxypropyl)benzamide](/img/structure/B14911268.png)

![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B14911285.png)

![5-((5-Bromothiophen-2-yl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B14911300.png)




